2,6-Disulfoanthrachinon-Dinatriumsalz

Übersicht

Beschreibung

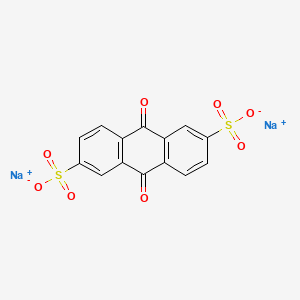

Anthraquinone-2,6-disulfonic acid disodium salt is an organic compound with the chemical formula C14H8O8S2Na2. It is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups at the 2 and 6 positions, which are neutralized by sodium ions. This compound is known for its yellow crystalline appearance and high solubility in water .

Wissenschaftliche Forschungsanwendungen

Anthraquinone-2,6-disulfonic acid disodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a redox catalyst in various organic synthesis reactions.

Biology: The compound is employed in studies involving electron transfer processes and as a probe for studying redox reactions in biological systems.

Industry: The compound is used as a desulfurization agent in the production of synthetic ammonia and as an intermediate in dye manufacturing

Wirkmechanismus

Target of Action

Anthraquinone-2,6-disulfonic acid disodium salt, also known as Disodium anthraquinone-2,6-disulfonate, is primarily used as a desulfurization agent in the production of synthetic ammonia . It is also used as an intermediate in dye production .

Mode of Action

The compound acts as a strong oxidizing agent . It can oxidize aromatic amines, phenols, and unsaturated compounds

Action Environment

The action, efficacy, and stability of Anthraquinone-2,6-disulfonic acid disodium salt can be influenced by environmental factors. It is stable and incompatible with strong oxidizing agents . It should be stored in a cool, ventilated, and dry place, and protected from moisture, water, sunlight, and heat . It is packed in iron drums lined with plastic bags, each drum weighing 60kg .

Biochemische Analyse

Biochemical Properties

Anthraquinone-2,6-disulfonic acid disodium salt plays a significant role in biochemical reactions, particularly as an electron mediator. It interacts with various enzymes and proteins, facilitating electron transfer processes. For instance, in microbial fuel cells, Anthraquinone-2,6-disulfonic acid disodium salt acts as an electron shuttle between the microbial cells and the electrode, enhancing the efficiency of electricity generation . It also interacts with redox-active enzymes, such as dehydrogenases, by accepting electrons from these enzymes and transferring them to other molecules or electrodes . This interaction is crucial for maintaining the redox balance within the cells and optimizing metabolic processes.

Cellular Effects

Anthraquinone-2,6-disulfonic acid disodium salt has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, the compound enhances the efficiency of electron transfer, thereby improving the overall metabolic activity and energy production . Additionally, Anthraquinone-2,6-disulfonic acid disodium salt can affect the expression of genes involved in redox reactions and energy metabolism, leading to changes in cellular behavior and function . These effects are particularly evident in microbial fuel cells, where the compound boosts the production of metabolic end-products and electrical current.

Molecular Mechanism

The molecular mechanism of action of Anthraquinone-2,6-disulfonic acid disodium salt involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective electron mediator. It binds to redox-active sites on enzymes and proteins, facilitating the transfer of electrons between these biomolecules . This binding interaction is essential for the compound’s role in enhancing electron transfer processes in microbial fuel cells and other biochemical systems. Additionally, Anthraquinone-2,6-disulfonic acid disodium salt can influence enzyme activity by either inhibiting or activating specific enzymes involved in redox reactions . These molecular interactions contribute to the compound’s overall impact on cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anthraquinone-2,6-disulfonic acid disodium salt can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Anthraquinone-2,6-disulfonic acid disodium salt remains stable under controlled conditions, maintaining its redox activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its effectiveness as an electron mediator . Long-term studies in microbial fuel cells have demonstrated that the compound can sustain enhanced current production and metabolic activity over several weeks, indicating its potential for long-term applications .

Dosage Effects in Animal Models

The effects of Anthraquinone-2,6-disulfonic acid disodium salt vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and energy production without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Studies in animal models have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity . It is essential to determine the optimal dosage to maximize the compound’s positive impact while minimizing potential adverse effects.

Metabolic Pathways

Anthraquinone-2,6-disulfonic acid disodium salt is involved in various metabolic pathways, particularly those related to redox reactions and energy metabolism. It interacts with enzymes such as dehydrogenases and oxidases, facilitating the transfer of electrons and maintaining the redox balance within cells . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, such as nicotinamide adenine dinucleotide (NADH) and adenosine triphosphate (ATP) . By modulating these metabolic pathways, Anthraquinone-2,6-disulfonic acid disodium salt plays a crucial role in optimizing cellular energy production and overall metabolic activity.

Transport and Distribution

Within cells and tissues, Anthraquinone-2,6-disulfonic acid disodium salt is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and charge, which determine its ability to cross cellular membranes and reach target sites . Understanding the transport and distribution mechanisms of Anthraquinone-2,6-disulfonic acid disodium salt is essential for optimizing its use in biochemical and industrial applications.

Subcellular Localization

The subcellular localization of Anthraquinone-2,6-disulfonic acid disodium salt is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to these locations . For example, Anthraquinone-2,6-disulfonic acid disodium salt may be localized to the mitochondria, where it can participate in redox reactions and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Anthraquinone-2,6-disulfonic acid disodium salt is typically synthesized through the sulfonation of anthraquinone. The process involves reacting anthraquinone with fuming sulfuric acid, which introduces sulfonic acid groups at the 2 and 6 positions. The resulting sulfonated product is then neutralized with sodium carbonate to form the disodium salt .

Industrial Production Methods

In an industrial setting, the preparation of anthraquinone-2,6-disulfonic acid disodium salt follows a similar route. Anthraquinone is sulfonated using fuming sulfuric acid, and the sulfonated mixture is subsequently neutralized with calcium carbonate and water. The calcium salt is then converted to the sodium salt using sodium carbonate. The final product is obtained by concentrating and drying the solution .

Analyse Chemischer Reaktionen

Types of Reactions

Anthraquinone-2,6-disulfonic acid disodium salt undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, particularly in the oxidation of aromatic amines and phenols.

Reduction: The compound can be reduced to form anthrahydroquinone derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Reduced products include anthrahydroquinone derivatives.

Substitution: Substituted anthraquinone derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Anthraquinone-2-sulfonic acid monosodium salt: Similar in structure but contains only one sulfonic acid group.

Anthraquinone-2,7-disulfonic acid disodium salt: Similar but with sulfonic acid groups at the 2 and 7 positions.

Anthraquinone-1,5-disulfonic acid disodium salt: Another derivative with sulfonic acid groups at different positions

Uniqueness

Anthraquinone-2,6-disulfonic acid disodium salt is unique due to its specific positioning of sulfonic acid groups, which influences its solubility, reactivity, and redox properties. This makes it particularly effective as a redox catalyst and in desulfurization processes .

Biologische Aktivität

Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of AQDS, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anthraquinone-2,6-disulfonic acid disodium salt has the molecular formula . It is characterized by two sulfonic acid groups attached to the anthraquinone structure, which enhances its solubility and biological activity. The compound is often used in various applications, including as a mediator in microbial fuel cells and in drug development.

Antioxidant Activity

AQDS exhibits significant antioxidant properties. Studies have shown that it can reduce oxidative stress by enhancing the body's antioxidant defenses. For instance, in a study involving paraquat (PQ) poisoning in rat models, AQDS demonstrated the ability to lower PQ uptake and protect mitochondrial integrity. This resulted in decreased oxidative stress markers and improved survival rates in treated animals compared to controls .

Cytoprotective Effects

In vitro studies using A549 lung cancer cells indicated that AQDS can significantly improve cell viability under oxidative stress conditions induced by PQ. The compound's protective effects were attributed to its ability to maintain mitochondrial function and reduce cellular damage . The mechanism involves upregulation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage.

Anticancer Properties

Anthraquinone derivatives, including AQDS, have been investigated for their anticancer properties. The planar structure of anthraquinones allows for intercalation into DNA, disrupting replication and transcription processes in cancer cells. Research has indicated that AQDS may target various cellular signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

- Detoxification of Paraquat : A study demonstrated that AQDS significantly reduced PQ levels in rat plasma and tissues. The treatment group showed only minor tissue damage compared to untreated controls, with a notable increase in survival rates over 30 days .

- Microbial Fuel Cells : AQDS has been utilized as a mediator in microbial fuel cells (MFCs), enhancing power output by up to 42% when combined with polypyrrole coatings on electrodes. This application highlights its potential role in bioenergy production .

- Electrochemical Properties : Research into the electrochemical characteristics of AQDS revealed its effectiveness as an electron shuttle in MFCs, which could be leveraged for sustainable energy solutions .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

disodium;9,10-dioxoanthracene-2,6-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVWEHDVFYKHL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061216 | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium anthraquinone-2,6-disulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

853-68-9 | |

| Record name | Sodium anthraquinone-2,6-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.